molecular formula C21H14N4OS B293102 5-methyl-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

5-methyl-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B293102
M. Wt: 370.4 g/mol
InChI Key: CQKDEJAITUIOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidothienopyridazines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate, leading to the formation of tricyclic compounds containing aliphatic, aromatic, or heteroaromatic fragments . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, acetic anhydride, and Raney nickel . The reactions are often carried out under reflux conditions in solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 7-methyl-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-methyl-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one apart from similar compounds is its unique structural arrangement, which may confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C21H14N4OS

Molecular Weight

370.4 g/mol

IUPAC Name

5-methyl-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C21H14N4OS/c1-25-12-22-18-16-15(13-8-4-2-5-9-13)17(14-10-6-3-7-11-14)23-24-20(16)27-19(18)21(25)26/h2-12H,1H3

InChI Key

CQKDEJAITUIOHK-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C1=O)SC3=NN=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CN1C=NC2=C(C1=O)SC3=NN=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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